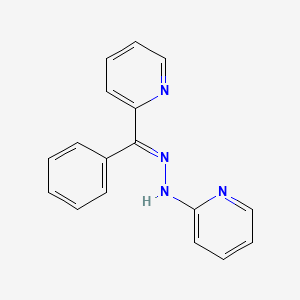
(E)-2-(Phenyl(2-(pyridin-2-yl)hydrazono)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is a Schiff base compound formed by the condensation of an aldehyde or ketone with a primary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine typically involves the reaction of 2-benzoylpyridine with different amines. For example, the reaction of 2-benzoylpyridine with 2-aminopyridine under reflux conditions in ethanol can yield the desired Schiff base . The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for Schiff bases like N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine often involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial synthesis include ethanol, methanol, and other polar solvents that can dissolve both reactants and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The Schiff base can also undergo redox reactions, which can generate reactive oxygen species that contribute to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- N’- (phenyl (pyridin-2-yl)methylene) isonicotinohydrazide
- N1 - (naphthalen-1-yl)-N2 - (phenyl (pyridin-2-yl) methylidene) ethane-1,2-diamine
- N- (6-chlorobenzo [d]thiazol-2-yl)-1-phenyl-1- (pyridin-2-yl) methanimine
Uniqueness
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions This property makes it particularly useful in coordination chemistry and catalysis
Propiedades
Número CAS |
24929-06-4 |
|---|---|
Fórmula molecular |
C17H14N4 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)21-20-16-11-5-7-13-19-16/h1-13H,(H,19,20)/b21-17+ |
Clave InChI |
ZFZHDOZUCPKKKI-HEHNFIMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=N2)/C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


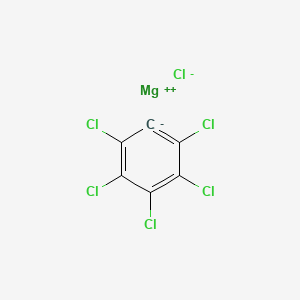
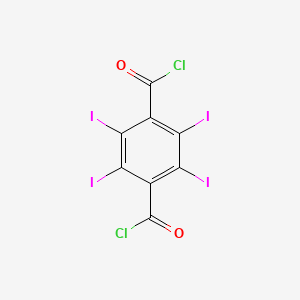
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
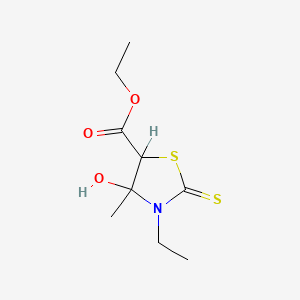

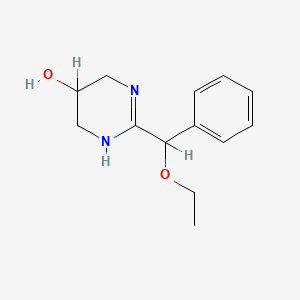
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
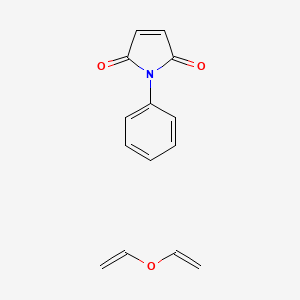
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)

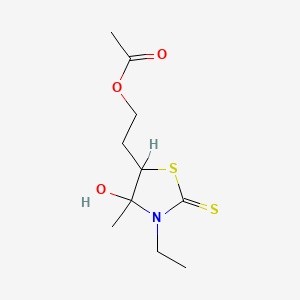
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
